molecular formula C17H17ClN2O3S B11586450 methyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11586450
M. Wt: 364.8 g/mol
InChI Key: JVOCKWNHCVYOMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of thiazolopyrimidine derivatives, including METHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE, typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

METHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It has been shown to inhibit enzymes and proteins involved in cell proliferation and inflammation. For example, it can inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways .

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

JVOCKWNHCVYOMY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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